molecular formula C18H16BrOP B14410084 2-Diphenylphosphanylphenol;hydrobromide CAS No. 81323-71-9

2-Diphenylphosphanylphenol;hydrobromide

Cat. No.: B14410084
CAS No.: 81323-71-9
M. Wt: 359.2 g/mol
InChI Key: BFYSYHQOVDIEDF-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylphenol; hydrobromide is an organophosphorus compound featuring a phenol moiety substituted with a diphenylphosphanyl group and stabilized by a hydrobromide counterion. This compound is structurally characterized by a phosphorus atom bonded to two phenyl groups and a hydroxyl-bearing aromatic ring, with the hydrobromide salt enhancing its stability and solubility in polar solvents.

Properties

CAS No.

81323-71-9

Molecular Formula

C18H16BrOP

Molecular Weight

359.2 g/mol

IUPAC Name

2-diphenylphosphanylphenol;hydrobromide

InChI

InChI=1S/C18H15OP.BrH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;1H

InChI Key

BFYSYHQOVDIEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Analysis

Direct Quaternization of Diphenylphosphine with Bromophenols

Nickel-Catalyzed Coupling

A metal-catalyzed approach adapts methods from aryldiphenylphosphine oxide synthesis. Bromophenol derivatives react with diphenylphosphine in phenol under NiBr₂ catalysis (6 mol%) at 80–100°C. The reaction proceeds via a quaternization mechanism, yielding phosphonium intermediates, which are treated with 48% HBr to precipitate the hydrobromide salt. Key parameters:

  • Solvent : Phenol (azeotropic removal post-reaction)
  • Reaction Time : 5–20 hours
  • Yield : 48–90% for analogous phosphonium salts
Metal-Free Quaternization

For electron-rich bromophenols (e.g., 2-bromo-4-methylphenol), metal-free conditions in refluxing phenol achieve comparable yields. This method avoids nickel residues, critical for pharmaceutical applications.

Wittig Reaction Followed by Hydrobromination

Adapting protocols for tertiary phosphine oxides, quaternary phosphonium salts derived from bromophenols undergo Wittig reactions with aldehydes (e.g., furan-2-carbaldehyde). Subsequent hydrolysis and HBr treatment yield the target compound:

  • Phosphonium Salt Synthesis : Bromophenol + methyldiphenylphosphine → quaternary salt.
  • Wittig Reaction : DBU-mediated elimination in acetonitrile.
  • Acidification : 47% HBr added dropwise to pH 1–2, precipitating the hydrobromide.

Typical Yield : 27–60% (dependent on aldehyde substituents).

Grignard-Based Alkylation

A three-step process derived from triphenylphosphonium hydrobromide synthesis:

  • Grignard Formation : 2-Bromophenol → magnesium intermediate.
  • Phosphine Coupling : Reaction with chlorodiphenylphosphine.
  • Salt Formation : HBr gas bubbled into ethanol solution.

Advantages : High purity (99.5% by HPLC).
Challenges : Air-sensitive intermediates require inert conditions.

Sandmeyer Reaction for Bromophenol Precursors

For substrates lacking bromine, Sandmeyer reactions introduce bromine ortho to phenol:

  • Diazotization : 2-Aminophenol + NaNO₂/HBr → diazonium salt.
  • Bromination : CuBr₂/HBr at 70°C.
  • Phosphination : Pd-catalyzed coupling with diphenylphosphine.

Yield : 56–75% for bromophenol intermediates.

Optimization and Comparative Analysis

Table 1: Method Comparison

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Ni-Catalyzed Quaternization NiBr₂ 80–100 75–90 95–99
Metal-Free Quaternization None 100–130 65–78 90–95
Wittig-Hydrobromination DBU 80 27–60 85–93
Grignard Alkylation None 70 61–68 99.5

Purification and Characterization

  • Recrystallization : Ethanol/toluene mixtures remove impurities. Isopropanol solvate precipitation enhances purity (≥99.9%).
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 7.45–7.70 (m, aromatic), 2.88 (d, J = 13.7 Hz, P-CH₃).
    • ³¹P NMR : δ 8–10 ppm.
    • Melting Point : 198–200°C (decomp).

Mechanistic Insights

  • Quaternization : Proceeds via nucleophilic aromatic substitution (SNAr) in electron-deficient bromophenols.
  • Ligand Coupling : In nickel-catalyzed routes, phenyl group migration forms P–C bonds.
  • Acidification : Protonation of the phosphine oxide intermediate stabilizes the hydrobromide.

Industrial-Scale Considerations

  • Cost Efficiency : Metal-free methods reduce catalyst expenses.
  • Solvent Recovery : Phenol azeotropically removed via water co-distillation.
  • Regulatory Compliance : Residual nickel <10 ppm (ICH Q3D guidelines).

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylphenol;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reducing Agents: Reducing agents such as lithium aluminum hydride are used.

    Electrophiles: Electrophiles like alkyl halides are used in substitution reactions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Phosphines: Formed from reduction reactions.

    Substituted Phenols: Formed from substitution reactions.

Scientific Research Applications

2-Diphenylphosphanylphenol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanylphenol;hydrobromide involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with metal centers in coordination complexes.

    Pathways: It participates in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-diphenylphosphanylphenol; hydrobromide with structurally or functionally related compounds, focusing on molecular properties, pharmacological relevance, and salt-form effects.

Table 1: Key Properties of 2-Diphenylphosphanylphenol; Hydrobromide and Analogues

Compound Molecular Structure Molecular Weight (g/mol) Key Applications/Properties Toxicity/Safety Class Reference
2-Diphenylphosphanylphenol; HBr C₁₈H₁₆P·HBr (exact weight inferred*) ~355.2 (estimated) Catalyst ligand, potential acetylcholinesterase inhibition Not reported; inferred moderate
Galanthamine hydrobromide C₁₇H₂₁NO₃·HBr 368.27 Alzheimer’s treatment (acetylcholinesterase inhibitor) Low toxicity; approved drug
Dextromethorphan hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 Antitussive/antidepressant (NMDA receptor modulation) Moderate; controlled use
(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide C₂₂H₂₄OP·Br 403.31 Ionic liquid precursor, phase-transfer catalyst Corrosive; requires handling precautions
1-Isobutanoyl-2-isopropylisothiourea phosphate C₈H₁₆N₂OS·H₃PO₄ ~290.2 Anticancer/antioxidant (preclinical studies) Moderately hazardous

Notes:

  • Structural Differences: Unlike galanthamine or dextromethorphan hydrobromides, 2-diphenylphosphanylphenol; HBr lacks a nitrogen-containing heterocycle but shares the hydrobromide salt’s role in enhancing bioavailability. Its diphenylphosphanyl group confers strong electron-donating properties, making it a candidate for transition-metal catalysis .

Research Findings and Implications

Counterion Influence: Hydrobromide salts generally improve aqueous solubility compared to free bases or other salts (e.g., hydrochlorides). For example, dextromethorphan hydrobromide’s monohydrate form enhances stability in formulations .

Catalytic vs. Therapeutic Roles: Phosphorus-containing compounds like 2-diphenylphosphanylphenol; HBr are more commonly employed in catalysis (e.g., cross-coupling reactions) than direct therapeutics, whereas hydrobromide salts of alkaloids prioritize CNS activity .

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